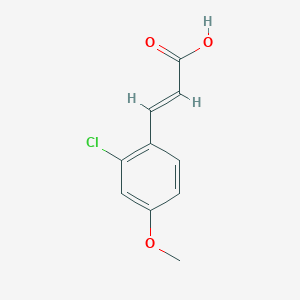

2-Chloro-4-methoxycinnamic acid

Description

2-Chloro-4-methoxycinnamic acid is an organic compound belonging to the cinnamic acid derivatives It is characterized by the presence of a chlorine atom and a methoxy group attached to the aromatic ring of cinnamic acid

Properties

IUPAC Name |

(E)-3-(2-chloro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKYTVZKTJDIJK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxycinnamic acid can be achieved through several methods. One common approach involves the chlorination of 4-methoxycinnamic acid. This reaction typically requires the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions, such as maintaining a specific temperature and pH to ensure selective chlorination at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-4-methoxybenzoic acid, while reduction could produce 2-chloro-4-methoxybenzyl alcohol .

Scientific Research Applications

Medicinal Applications

Antibacterial and Antifungal Properties

Research has demonstrated that 2-chloro-4-methoxycinnamic acid exhibits significant antibacterial and antifungal activities. It has been shown to enhance the efficacy of antibiotics against resistant strains of bacteria. For instance, a study indicated that certain cinnamic acid derivatives, including those with chloro substituents, can reduce the minimum inhibitory concentration (MIC) of antibiotics like ampicillin and vancomycin by several factors against high-level aminoglycoside-resistant (HLAR) strains of Enterococcus spp. .

Photoprotective Agents

Due to its ability to absorb UV radiation, this compound is utilized in the formulation of sunscreen products. It acts as a UV filter, protecting skin from harmful UV-A and UV-B rays. The photostability of this compound enhances its effectiveness in cosmetic applications .

Chemical Synthesis

Synthetic Intermediates

this compound serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are used in the production of synthetic indigo and other dyes . The compound's reactivity allows for the formation of esters and other derivatives that are valuable in industrial applications.

Environmental Applications

Degradation Studies

The environmental impact of this compound has been studied concerning its degradation products when exposed to chlorinating agents like sodium hypochlorite (NaOCl). Research indicates that under chlorination conditions, it can form various chlorinated by-products, which may have implications for environmental toxicity . Understanding these degradation pathways is crucial for assessing the ecological risks associated with its use in sunscreens and other products.

Case Study 1: Antibacterial Efficacy

A study published in MDPI highlighted the synergistic effects of cinnamic acid derivatives with antibiotics against resistant bacterial strains. The research demonstrated that combining these compounds with standard antibiotics significantly lowered the MIC values, thus enhancing their therapeutic potential .

Case Study 2: Photodegradation Mechanisms

Research on the photodegradation of 2-ethylhexyl-4-methoxycinnamate (EHMC), a related compound, revealed insights into the stability and breakdown products of methoxycinnamic acids under UV exposure. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify degradation products like chlorinated derivatives, emphasizing the need for careful formulation in sunscreen applications .

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives

| Compound | MIC (µg/mL) | Synergistic Effect with Antibiotics |

|---|---|---|

| This compound | 4 ± 0.38 | Yes |

| Cinnamic Acid | 8 ± 0.50 | Moderate |

| 4-Methoxycinnamic Acid | 16 ± 0.75 | No |

Table 2: Degradation Products from Chlorination

| Chlorinating Agent | Degradation Products |

|---|---|

| NaOCl | 1-Chloro-4-methoxybenzene, 3-Chloro-4-methoxybenzaldehyde |

| Cl2 | Dichlorinated derivatives |

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-methoxybenzoic acid

- 2-Chloro-4-methoxybenzaldehyde

- 2-Chloro-4-methoxybenzyl alcohol

Uniqueness

2-Chloro-4-methoxycinnamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

2-Chloro-4-methoxycinnamic acid (2C4MCA) is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a methoxy group and a chlorine atom on the phenyl ring, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that 2C4MCA exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including resistant strains of Enterococcus. The minimum inhibitory concentrations (MICs) for several derivatives, including 2C4MCA, were reported to be as low as 2 µg/mL against certain pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| 2-Chloro-4-MCA | 2 | Enterococcus spp. |

| 4-Methoxy MCA | 4 | Staphylococcus aureus |

| Other derivatives | >125 | Various strains |

2. Anticancer Properties

The compound has demonstrated potential anticancer activity. Studies have indicated that derivatives of cinnamic acid, including 2C4MCA, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms may involve the modulation of signaling pathways related to cell survival and apoptosis .

3. Hepatoprotective Effects

In experimental models, 2C4MCA has been shown to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl₄). It preserved glutathione levels and maintained the activity of critical enzymes involved in detoxification processes .

Table 2: Hepatoprotective Activity of this compound

| Treatment | Total GSH (nmol/mg prot.) | ALT (µmol/L min) |

|---|---|---|

| Control | 59.74 ± 2.13 | 33.53 ± 1.23 |

| CCl₄ Intoxicated | 9.44 ± 1.02 | 64.19 ± 1.36 |

| CCl₄ + 2C4MCA (5 µM) | 13.32 ± 0.68 | 14.12 ± 1.00 |

The biological activities of 2C4MCA can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals and enhancing cellular antioxidant defenses.

- Anti-inflammatory Effects : It downregulates inflammatory cytokines such as IL-1β, TNF-α, and IL-6, contributing to its hepatoprotective effects .

- Modulation of Enzyme Activity : It influences the activity of enzymes involved in drug metabolism and detoxification, thereby reducing oxidative stress in liver cells .

Case Studies

Recent studies have focused on the therapeutic applications of 2C4MCA in various conditions:

- Antimicrobial Synergy : A study demonstrated that when combined with antibiotics, cinnamic acid derivatives exhibited a synergistic effect against high-level aminoglycoside-resistant (HLAR) bacteria .

- Cancer Research : In vitro studies showed that treatment with cinnamic acid derivatives led to significant reductions in cell viability in breast cancer cell lines, indicating potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.